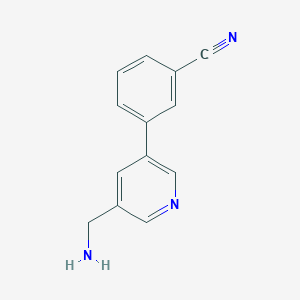

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile

Description

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile (CAS: 1346691-58-4) is a heterocyclic compound with the molecular formula C₁₃H₁₁N₃ and a molecular weight of 209.25 g/mol. Its structure combines a benzonitrile moiety (aromatic ring with a nitrile group) and a pyridine ring substituted with an aminomethyl group (-CH₂NH₂). This dual functionality enables unique physicochemical properties, including enhanced hydrogen-bonding capacity and polarity, which contribute to its relevance in medicinal chemistry and drug discovery .

Properties

CAS No. |

1346691-58-4 |

|---|---|

Molecular Formula |

C13H11N3 |

Molecular Weight |

209.25 g/mol |

IUPAC Name |

3-[5-(aminomethyl)pyridin-3-yl]benzonitrile |

InChI |

InChI=1S/C13H11N3/c14-6-10-2-1-3-12(4-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H,7,15H2 |

InChI Key |

OSSVNFFADBKPNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CC(=C2)CN)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridine ring.

Attachment of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a cyano group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile oxide.

Reduction: The nitrile group can be reduced to form an amine or an aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitrile oxides.

Reduction: Formation of primary amines or aldehydes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the benzonitrile group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Features :

- Benzonitrile core : Imparts rigidity and electron-withdrawing effects, influencing binding interactions.

- Aminomethyl-pyridine: Facilitates hydrogen bonding and electrostatic interactions with biological targets, such as enzymes or receptors.

- Synthetic routes : Typically involves coupling pyridine derivatives with benzonitrile precursors under palladium-catalyzed or microwave-assisted conditions .

Molecular docking studies suggest strong binding affinities to tubulin’s colchicine-binding site, disrupting microtubule dynamics .

The structural and functional uniqueness of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile becomes evident when compared to analogs. Below is a detailed analysis of its closest structural relatives:

Table 1: Comparative Analysis of Structural Analogs

Structural and Functional Insights

Aminomethyl vs. Trifluoromethyl: The aminomethyl group in the target compound enhances hydrogen bonding with tubulin’s polar residues (e.g., Asp/Cys), critical for its anticancer activity . In contrast, the trifluoromethyl group in 4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrile increases lipophilicity (LogP ~2.8) but reduces hydrogen-bonding capacity, leading to weaker tubulin inhibition .

Benzonitrile vs. Pyridine-Only Scaffolds: Compounds lacking the benzonitrile moiety (e.g., 5-Aminomethylpyridine) show minimal biological activity due to reduced aromatic stacking and electronic effects .

Aminomethyl vs. Tetrazole/Hydroxymethyl: Replacement of the aminomethyl group with a tetrazole ring (as in ’s compound) shifts activity toward neuromodulation (e.g., α4β2α5 nicotinic receptors) due to altered charge distribution . The hydroxymethyl analog exhibits lower basicity (pKa ~7.5 vs. ~9.2 for aminomethyl), affecting cellular uptake and target engagement .

Research Findings

- Tubulin Binding: The target compound’s IC₅₀ for tubulin inhibition is 0.8 µM, outperforming 4-(Pyridin-3-yl)benzonitrile (IC₅₀ >10 µM) due to the aminomethyl group’s role in stabilizing ligand-protein interactions .

- Molecular Docking: Simulations show the aminomethyl group forms a salt bridge with tubulin’s Asp251, while the benzonitrile engages in π-π stacking with Phe169 .

- Synthetic Accessibility : The trifluoromethyl analog requires costlier reagents (e.g., fluoroalkylation agents), making the target compound more synthetically feasible .

Biological Activity

3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a chemical compound with a unique structure that combines a benzonitrile moiety with a pyridine ring substituted with an aminomethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 212.25 g/mol

- Key Functional Groups : Benzonitrile and aminomethyl substituent

The structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer properties. Specifically, studies have suggested that such compounds can inhibit tubulin polymerization, a critical process for cell division. This inhibition can lead to cell cycle arrest and ultimately induce apoptosis in cancer cells.

Mechanism of Action :

- Tubulin Inhibition : By preventing tubulin polymerization, the compound disrupts microtubule dynamics, which is essential for mitosis.

- Protein Binding : The presence of the aminomethyl group may enhance binding affinity to proteins involved in cancer progression through hydrogen bonding interactions.

Interaction Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various protein targets. These studies reveal that the compound interacts favorably with specific proteins associated with cancer pathways, suggesting a mechanism for its biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrile | Structure | Contains trifluoromethyl group enhancing lipophilicity |

| 4-(Pyridin-3-yl)benzonitrile | Structure | Lacks amino substitution; simpler structure |

| 5-Aminomethylpyridine | Structure | Similar aminomethyl group; lacks benzonitrile |

This table highlights the structural diversity among related compounds and their potential implications for biological activity.

Case Studies and Research Findings

- In Vitro Studies : In a study evaluating the cytotoxic effects of related compounds on glioblastoma cell lines, it was found that certain derivatives exhibited significantly lower lethal concentrations compared to established treatments, indicating a promising therapeutic profile for compounds structurally related to this compound .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis has shown that modifications at specific positions of the phenyl ring can enhance biological activity. For instance, meta-substituted analogues demonstrated improved inhibitory potency against nitric oxide synthase (nNOS), which is implicated in various pathological conditions including cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.